molecular formula C14H10Cl2N2O3S2 B2932186 2,5-dichloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide CAS No. 895439-44-8

2,5-dichloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2932186
CAS No.: 895439-44-8
M. Wt: 389.27
InChI Key: VLSZCPRJBMZYJJ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a synthetic organic compound provided for early-stage research and screening. This molecule features a complex structure combining a dimethoxy-substituted benzothiazole ring system linked via a carboxamide group to a dichlorothiophene moiety. The benzothiazole core is a privileged structure in medicinal chemistry, known for its versatile biological behavior and is frequently investigated for developing pharmacologically active compounds . Similarly, thiophene-carboxamide derivatives have been explored in discovery research for various biological activities, including as inhibitors of specific enzymes . This unique combination of substructures makes it a valuable building block or candidate for hit-to-lead optimization in drug discovery projects, particularly in the development of antimicrobial, antiproliferative, or other biologically active agents . The presence of the benzothiazole scaffold suggests potential for a wide range of biological interactions, meriting further investigation by researchers . This product is sold For Research Use Only and is not intended for diagnostic or therapeutic applications. The buyer assumes responsibility for confirming product identity and/or purity, as comprehensive analytical data is not available for this compound. All sales are final.

Properties

IUPAC Name

2,5-dichloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3S2/c1-20-8-4-7-10(5-9(8)21-2)22-14(17-7)18-13(19)6-3-11(15)23-12(6)16/h3-5H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSZCPRJBMZYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,5-dichloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2,5-dichloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide undergoes various types of chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The thiophene ring may also play a role in binding to hydrophobic pockets within proteins, influencing their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Benzothiazole-Thiophene Family

The compound’s closest structural analog is 2,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide (BG01428, CAS 862807-76-9), which differs in the methoxy substitution pattern on the benzothiazole ring (4,7-dimethoxy vs. 5,6-dimethoxy).

Functional Group Variations in Thiazole Derivatives

While the target compound is a carboxamide, other benzothiazole-containing analogs, such as those in Pharmacopeial Forum (2017) , feature carbamate or urea linkages. For example:

  • Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate includes a carbamate group and complex peptide-like side chains, enhancing protease resistance compared to carboxamides .
  • 3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]...pyridine-2-carboxylic acid (Example 24 in PATENT JOURNAL, 2024) substitutes the thiophene with a pyridine ring and introduces adamantane, improving lipophilicity and blood-brain barrier penetration .

Data Table: Key Comparisons

Property Target Compound BG01428 (4,7-dimethoxy analog) Thiazolylmethyl Carbamate Analogs Pyridine-Benzothiazole Hybrid
Core Structure Thiophene-3-carboxamide Thiophene-3-carboxamide Carbamate-linked peptide Pyridine-carboxylic acid
Substituents 2,5-Cl; 5,6-dimethoxybenzothiazole 2,5-Cl; 4,7-dimethoxybenzothiazole Ethoxycarbonylamino; diphenylhexane Adamantane; pyridopyridazine
Molecular Weight 389.28 g/mol 389.28 g/mol ~600–800 g/mol ~650–750 g/mol
Synthetic Yield 75% (CDMT method) Not reported Not reported Not reported
Key Functional Groups Carboxamide, methoxy, chloro Carboxamide, methoxy, chloro Carbamate, urea, hydroperoxy Carboxylic acid, adamantane

Research Implications

The 5,6-dimethoxy substitution on the benzothiazole ring in the target compound likely enhances hydrogen-bonding interactions with biological targets compared to its 4,7-dimethoxy analog. However, carbamate-linked derivatives from Pharmacopeial Forum (2017) exhibit superior metabolic stability due to reduced esterase susceptibility . Future studies should prioritize pharmacokinetic profiling to compare bioavailability and target engagement across these analogs.

Biological Activity

2,5-Dichloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiophene ring and multiple functional groups that contribute to its pharmacological properties. Research has focused on its synthesis, characterization, and biological effects, particularly in antimicrobial and anti-inflammatory contexts.

Chemical Structure and Properties

The molecular formula of this compound is C12H10Cl2N2O3SC_{12}H_{10}Cl_2N_2O_3S. The compound consists of:

  • Dichloro and dimethoxy substitutions that enhance its reactivity and biological interaction.
  • A thiophene ring , which is known for its role in various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thiophene ring through cyclization reactions.
  • Introduction of the benzothiazole moiety via nucleophilic substitution.
  • Carboxamide formation by reacting with appropriate amine precursors.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are used to confirm the structure of the synthesized compound .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study screened various thiazole compounds for their antibacterial activity against both gram-positive and gram-negative bacteria. Notably:

  • The compound demonstrated comparable activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL.
  • It showed reduced efficacy against Streptococcus pyogenes, indicating selective antibacterial properties .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory processes. This mechanism could be linked to its structural features that allow it to interact with biological targets effectively .

Case Studies

Several case studies have explored the therapeutic potential of thiazole derivatives similar to this compound:

  • Study on Antibacterial Efficacy : A series of thiazole derivatives were synthesized and tested for their antibacterial properties against various pathogens. The results indicated that modifications in the chemical structure significantly influenced their antimicrobial activity .
  • Inflammation Model Testing : In vivo models demonstrated that compounds with similar structures could reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases .

Q & A

Q. Key Reagents and Conditions :

StepReagents/ConditionsPurposeReference
11,4-dithiane-2,5-diol, THFThiophene ring formation
2Sodium azide, DMFTetrazole/benzothiazole cyclization
3DCC/DMAP, dichloromethaneAmide bond formation

Advanced Question : How can researchers optimize yields in multi-step syntheses involving moisture-sensitive intermediates? Methodological Answer :

  • Solvent Selection : Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) to prevent hydrolysis .
  • Catalysis : Employ Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., triethylamine) to accelerate cyclization .
  • Workup Strategies : Quench reactive intermediates (e.g., azides) with ice/water to isolate solids efficiently .

Analytical Characterization

Basic Question : Which spectroscopic techniques are critical for confirming the structure of this compound? Methodological Answer :

  • IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign protons and carbons in the thiophene (δ 6.8–7.5 ppm), benzothiazole (δ 7.1–8.0 ppm), and methoxy groups (δ 3.8–4.0 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .

Advanced Question : How should researchers resolve discrepancies in ¹³C NMR data caused by tautomerism or dynamic effects? Methodological Answer :

  • Variable-Temperature NMR : Perform experiments at low temperatures to slow tautomeric interconversion .
  • DFT Calculations : Compare experimental shifts with computed values to validate assignments .
  • 2D NMR (HSQC, HMBC) : Correlate proton-carbon couplings to resolve overlapping signals .

Biological Evaluation

Basic Question : What in vitro assays are suitable for evaluating the antimicrobial activity of this compound? Methodological Answer :

  • Agar Diffusion/Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC (Minimum Inhibitory Concentration) values .
  • Positive Controls : Use ciprofloxacin or ampicillin to validate assay sensitivity .

Advanced Question : How can researchers address contradictions between molecular docking predictions and experimental bioactivity data? Methodological Answer :

  • Binding Site Flexibility : Use induced-fit docking models to account for receptor conformational changes .
  • Solvent Effects : Include explicit water molecules in docking simulations to improve accuracy .
  • Free Energy Calculations : Apply MM-GBSA/PBSA to refine binding affinity predictions .

Stability and Environmental Fate

Basic Question : What methods assess the hydrolytic stability of the carboxamide bond? Methodological Answer :

  • pH-Variation Studies : Incubate the compound in buffers (pH 3–10) at 37°C, monitoring degradation via HPLC .
  • Activation Energy Analysis : Use Arrhenius plots to predict shelf-life under storage conditions .

Advanced Question : How to design long-term environmental fate studies for this compound? Methodological Answer :

  • Compartmental Analysis : Track distribution in soil/water systems using LC-MS/MS, measuring log Kow and soil adsorption coefficients .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect transformation products .

Computational and Experimental Integration

Basic Question : What role does molecular docking play in studying this compound’s mechanism? Methodological Answer :

  • Target Identification : Dock against enzymes (e.g., bacterial DNA gyrase) to hypothesize targets .
  • Pharmacophore Mapping : Identify critical interactions (e.g., H-bonds with methoxy groups) .

Advanced Question : How can DFT calculations enhance experimental spectral interpretations? Methodological Answer :

  • Vibrational Frequency Analysis : Match computed IR frequencies to experimental data for assignment .
  • Electrostatic Potential Maps : Predict reactive sites for electrophilic/nucleophilic attacks .

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